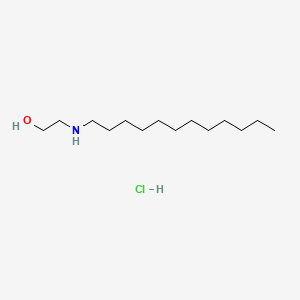
Ethanol, 2-(dodecylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(dodecylamino)-, hydrochloride: is a chemical compound with the molecular formula C14H31NO·HCl . It is an organic compound that belongs to the class of ethanolamines, which are derivatives of ethanol containing an amino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylamino)-, hydrochloride typically involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds as follows:
Reaction of Dodecylamine with Ethylene Oxide: Dodecylamine reacts with ethylene oxide under controlled conditions to form 2-(dodecylamino)ethanol.
Formation of Hydrochloride Salt: The resulting 2-(dodecylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Batch or Continuous Reactors: The reaction can be carried out in batch or continuous reactors, depending on the production scale.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(dodecylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted ethanolamines.
Applications De Recherche Scientifique
Ethanol, 2-(dodecylamino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is used in biological research for cell membrane studies and as a component in buffer solutions.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(dodecylamino)-, hydrochloride involves its interaction with cell membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic molecules. It can also interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved include:
Cell Membranes: The compound integrates into cell membranes, altering their fluidity and permeability.
Proteins: It can bind to proteins, affecting their conformation and activity.
Comparaison Avec Des Composés Similaires
Ethanol, 2-(dodecylamino)-, hydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-(hexylamino)-, hydrochloride: This compound has a shorter alkyl chain and different surfactant properties.
Ethanol, 2-(octylamino)-, hydrochloride: This compound has an intermediate alkyl chain length and exhibits different solubility and emulsifying properties.
Ethanol, 2-(decylamino)-, hydrochloride: This compound has a slightly shorter alkyl chain and different chemical reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides optimal surfactant properties for various applications.
Propriétés
Numéro CAS |
20715-62-2 |
|---|---|
Formule moléculaire |
C14H32ClNO |
Poids moléculaire |
265.86 g/mol |
Nom IUPAC |
2-(dodecylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16;/h15-16H,2-14H2,1H3;1H |
Clé InChI |
QNIZJBDWSTVXLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


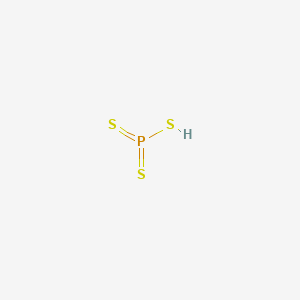


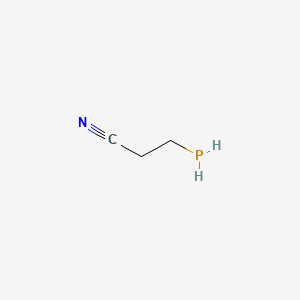

![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

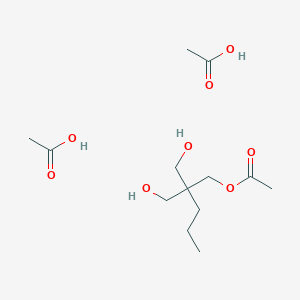
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)

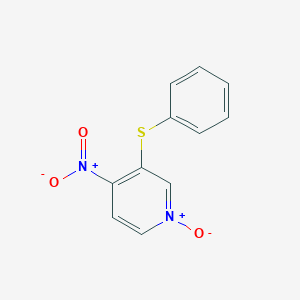
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
